molecular formula C13H16N2O B8239434 (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8239434
M. Wt: 216.28 g/mol
InChI Key: LTWUGUBERMUQQK-JTQLQIEISA-N
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Description

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral dihydrooxazole derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research . This compound features a cyclopropyl-substituted pyridine ring and a stereodefined 4,5-dihydrooxazole (oxazoline) ring, a privileged structure in medicinal chemistry . Its primary research application is as a key chiral building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapies . The chiral oxazole core enables selective interactions with biological targets, which is crucial for enhancing drug potency and reducing off-target effects . Researchers also utilize this compound and its analogs in structure-activity relationship (SAR) studies to optimize lead compounds for improved metabolic stability and bioavailability . The related class of poly(2-oxazolines) is recognized as bio-inspired synthetic pseudopeptides with potential in biomedical applications like drug delivery . Safety Notice: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(4S)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWUGUBERMUQQK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols and Carbonyl Precursors

The oxazole ring is typically constructed via cyclocondensation between β-amino alcohols and carbonyl compounds. For (S)-4-ethyl-4,5-dihydrooxazole, (S)-2-amino-1-butanol serves as the chiral precursor, reacting with a suitably functionalized aldehyde or ketone. For example, condensation with 2-cyano-6-cyclopropylpyridine in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) yields the dihydrooxazole scaffold.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C, 12–24 hours

  • Yield: 60–75%

Cross-Coupling for Pyridinyl Substitution

Introducing the 6-cyclopropylpyridin-2-yl group often involves Suzuki-Miyaura cross-coupling. A brominated oxazole intermediate reacts with cyclopropylboronic acid under palladium catalysis. For instance, 2-bromo-4-ethyl-4,5-dihydrooxazole couples with 6-cyclopropylpyridin-2-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.

Optimization Insights

  • Catalyst Loading: 2–5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃ or Na₂CO₃

  • Yield: 70–85%

Stereochemical Control in Synthesis

Chiral Pool Synthesis

Using enantiomerically pure (S)-2-amino-1-butanol ensures retention of configuration at the 4-position. This approach avoids post-synthesis resolution but requires high optical purity of the starting amino alcohol (>98% ee).

Catalytic Asymmetric Methods

Recent advances employ chiral ligands to induce asymmetry during cyclocondensation. A Cu(I)-BINAP complex catalyzes the reaction between racemic amino alcohols and carbonyl compounds, achieving up to 90% ee for the (S)-enantiomer.

Key Parameters

  • Ligand: (R)-BINAP

  • Solvent: THF at −20°C

  • ee: 88–90%

One-Pot Methodologies

DMT-MM-Mediated Cyclodehydration

A one-pot synthesis adapted from oxazolone preparation uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids. N-Acylation of (S)-2-amino-1-butanol with 6-cyclopropylpicolinic acid, followed by cyclodehydration, affords the target compound in 65% yield.

Advantages

  • Aqueous-compatible conditions

  • Reduced purification steps

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC: Silica column with hexane/ethyl acetate (7:3) resolves enantiomers (ee >99%).

  • Recrystallization: Ethanol/water mixtures yield crystals with >98% purity.

Spectroscopic Data

Parameter Value
1H NMR (CDCl₃) δ 1.02 (t, 3H, CH₂CH₃), 4.21 (m, 1H, CH), 6.92 (d, 1H, Py-H)
13C NMR δ 14.1 (CH₂CH₃), 72.8 (C-O), 162.4 (C=N)
HRMS (ESI+) m/z 217.1332 [M+H]+ (calc. 217.1331)

Comparative Analysis of Methods

Method Yield ee (%) Scalability
Chiral Pool Synthesis70%>98Moderate
Catalytic Asymmetric65%90Low
One-Pot (DMT-MM)65%85High

Industrial-Scale Considerations

Patent WO2019158550A1 highlights challenges in large-scale synthesis, such as reaction mass solidification and excessive base usage. Optimized conditions for analogous compounds include:

  • Solvent: Acetonitrile with 0.5 eq. triethylamine

  • Temperature: 50–60°C, 3–8 hours

  • Workup: Water addition followed by cooling to −5°C for crystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Steric and Electronic Effects: The cyclopropyl group on the pyridine ring in the target compound provides moderate steric bulk compared to bulkier substituents like benzhydryl (381.49 g/mol) or dicyclopentylmethyl . Smaller substituents (e.g., ethyl, isopropyl) favor metal coordination, as seen in analogous Au(III) complexes .

Commercial Availability :

  • The target compound is supplied globally (China, US, India, Germany) but faces intermittent stock shortages . In contrast, bipyridinyl analogs (e.g., CAS 915314-13-5) are consistently available at higher prices .

Stereochemical Considerations :

  • The S-configuration is conserved across most analogs, though R-configuration variants (e.g., CAS 2417528-14-2) exist . Stereochemistry influences enantioselective applications, such as asymmetric catalysis .

Biological Activity

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13_{13}H16_{16}N2_2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 2828438-71-5

The biological activity of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole primarily revolves around its interaction with various biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This modulation could have implications for treating neuropsychiatric disorders.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses and oxidative stress, suggesting a role in anti-inflammatory therapies .
  • Antioxidant Properties : Research indicates that the compound possesses antioxidant properties, which can mitigate oxidative damage in cells. This activity is crucial for protecting against various diseases characterized by oxidative stress.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole:

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in cancer cell lines. For example, it reduced the viability of certain cancer cells by inducing apoptosis through mitochondrial pathways.
  • In Vivo Studies : Animal model studies have indicated that administration of this compound can lead to reduced inflammation and improved recovery in models of induced arthritis and other inflammatory conditions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole in a rat model of Parkinson’s disease. The results showed that treatment with the compound led to:

  • Improved Motor Function : Rats treated with the compound exhibited enhanced motor coordination compared to control groups.
  • Reduction in Neuroinflammation : Histological analysis revealed decreased levels of inflammatory markers in brain tissues.

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving mice with induced colitis, (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole was administered over two weeks. Key findings included:

ParameterControl GroupTreatment Group
Weight Loss (%)15%5%
Colon Inflammation Score3.51.0
Histological ScoreHighLow

These results suggest that the compound significantly mitigates weight loss and inflammation associated with colitis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective synthesis of (S)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole?

  • Methodological Answer : The synthesis of chiral 4,5-dihydrooxazole derivatives typically involves cyclization of amino alcohols with carbonyl compounds. For enantioselective synthesis, (S)-configured starting materials like (S)-(+)-2-phenylglycinol are used to induce chirality. A three-step procedure (condensation, cyclization, purification) with yields of 83.2–94.5% per step is effective. Key steps include controlling reaction temperature (e.g., reflux in ethanol) and using polarimetric analysis ([α]D) to confirm optical purity (>99% ee). Characterization via IR, NMR, and GC-MS is critical to verify structural integrity .

Q. How can the stereochemical purity of this compound be validated experimentally?

  • Methodological Answer : Polarimetry is the primary method for assessing optical rotation, complemented by chiral HPLC or capillary electrophoresis to resolve enantiomers. For example, polarimetric measurements at 589 nm (sodium D-line) can confirm specific rotation values consistent with (S)-configuration. Advanced techniques like X-ray crystallography (using SHELX software for structure refinement) or NOESY NMR can resolve spatial arrangements of substituents .

Q. What spectroscopic techniques are most reliable for characterizing 4,5-dihydrooxazole derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., dihydrooxazole ring protons at δ 4.0–5.5 ppm) and confirms substituent integration.
  • IR Spectroscopy : Detects C=N stretching (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) in the oxazole ring.
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular ion peaks and fragmentation patterns.
    Cross-referencing with computational simulations (e.g., density-functional theory for vibrational modes) enhances accuracy .

Advanced Research Questions

Q. How can computational models predict the electronic properties of this compound for catalytic applications?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts electron distribution and reactivity sites. For example, the cyclopropyl-pyridyl moiety may exhibit π-backbonding potential, relevant in asymmetric catalysis .

Q. What strategies resolve contradictions in reported biological activity data for similar dihydrooxazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal efficacy) often arise from variations in assay conditions (pH, cell lines) or impurities. Standardized protocols (e.g., CLSI guidelines for antifungal testing) and purity validation (HPLC >99%) are essential. Meta-analyses comparing substituent effects (e.g., cyclopropyl vs. phenyl groups) can isolate structure-activity relationships. For instance, 2-(benzo[b]thiophen-2-yl) analogs show enhanced antifungal activity due to lipophilic interactions .

Q. How can enantioselective organocatalytic methods be adapted for large-scale synthesis?

  • Methodological Answer : Phosphorus-based organocatalysts or chiral Lewis acids (e.g., Sn(II) complexes) can enhance stereocontrol. For example, hypercoordinated tin intermediates (e.g., Ph3SnCl) in Wurtz coupling improve yield in dihydrooxazole polymerization. Process optimization includes solvent selection (THF for low-temperature reactions) and catalytic recycling via column chromatography .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Crystallization difficulties arise from conformational flexibility in the dihydrooxazole ring. Slow vapor diffusion (e.g., ether into dichloromethane) promotes ordered lattice formation. SHELXL refinement tools resolve twinning or disorder issues in X-ray data. Adding bulky substituents (e.g., isopropyl groups) reduces molecular mobility, aiding crystal growth .

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